molecular formula C22H22N4O3S B3225932 N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251576-94-9

N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B3225932
CAS No.: 1251576-94-9
M. Wt: 422.5
InChI Key: XCHMREMVRYVVMV-UHFFFAOYSA-N
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Description

Its structure features:

  • A 3-methyl group on the triazolo-pyridine core.
  • A sulfonamide bridge substituted with N-(3-methylphenyl) and N-(3-methoxyphenyl)methyl groups.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-16-6-4-8-19(12-16)26(14-18-7-5-9-20(13-18)29-3)30(27,28)21-10-11-22-24-23-17(2)25(22)15-21/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHMREMVRYVVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolo Ring: The triazolo ring can be synthesized by cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Pyridine Ring Formation: The pyridine ring is then fused to the triazolo ring through a series of condensation reactions involving aldehydes or ketones.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkylating agents, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the sulfonamide group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differentiating features are summarized below:

Compound Name / ID Substituents (R1, R2) Molecular Formula Notable Properties
Target Compound R1: 3-Methoxyphenylmethyl; R2: 3-Methylphenyl C23H23N4O3S* Electron-donating groups (methoxy, methyl) may enhance lipophilicity .
N-[(2-Fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (P048-0262) R1: 2-Fluorophenylmethyl; R2: 3-Methylphenyl C21H19FN4O2S Fluorine’s electron-withdrawing effect may improve target binding affinity.
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1: 3-Fluorobenzyl; R2: 4-Methoxyphenyl C22H21FN4O3S IC50 = 2.24 µM (antimalarial activity).
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) R1: 4-Methoxybenzyl; R2: 3,5-Dimethylphenyl C24H26N4O3S Moderate activity; melting point 168–169°C.
N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) R1: H; R2: 3-Chlorophenyl C13H11ClN4O2S Higher polarity due to chlorine; melting point 179–181°C.

Pharmacological Activity Trends

  • Electron-Withdrawing Groups (EWGs): Compounds with fluorine (e.g., P048-0262) or chlorine (e.g., 6f) exhibit enhanced target engagement, as seen in the IC50 = 2.24 µM for the 3-fluorobenzyl analog . These groups likely optimize interactions with enzymes like falcipain-2 in malaria parasites.
  • Electron-Donating Groups (EDGs): The target compound’s methoxy and methyl groups may reduce metabolic clearance but could lower binding affinity compared to EWG-containing analogs .
  • Substitution Position: The 3-methoxy group in the target compound versus 4-methoxy in 8c may alter steric hindrance or π-π stacking with biological targets.

Physicochemical Properties

  • Melting Points: Chlorinated (6f: 179–181°C) and fluorinated analogs show higher melting points than methoxy-substituted compounds (8c: 168–169°C), suggesting stronger crystal lattice interactions due to halogens .
  • Solubility: Methoxy groups generally improve aqueous solubility, but the target compound’s dual hydrophobic substituents (3-methylphenyl, 3-methoxyphenylmethyl) may offset this advantage .

Q & A

Q. How can alternative synthetic routes (e.g., microwave-assisted synthesis) improve efficiency?

  • Methodology :
  • Microwave Irradiation : Reduce reaction time from hours to minutes (e.g., cyclization at 150°C, 300 W) .
  • Flow Chemistry : Enhance scalability using microreactors for exothermic steps (e.g., sulfonylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Reactant of Route 2
N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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